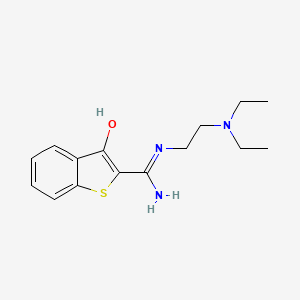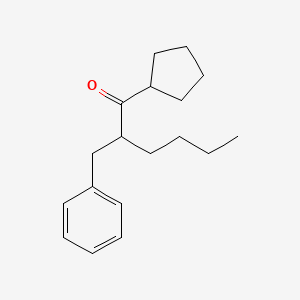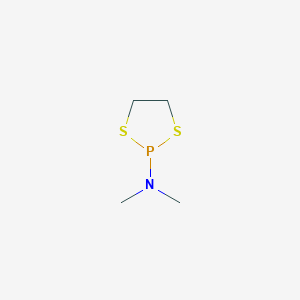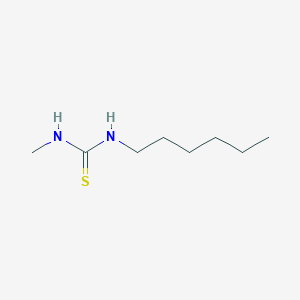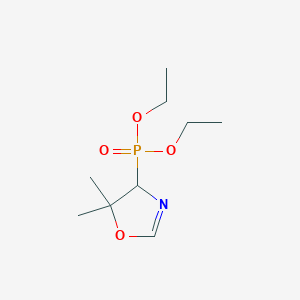
Methyl(phenyl)carbonohydrazonoyl dicyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(phenyl)carbonohydrazonoyl dicyanide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(phenyl)carbonohydrazonoyl dicyanide typically involves the reaction of phenylhydrazine with methyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen on the isocyanide carbon, followed by cyclization and elimination steps.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl(phenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products: The major products formed from these reactions include oxidized hydrazones, reduced hydrazones, and substituted derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Methyl(phenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which Methyl(phenyl)carbonohydrazonoyl dicyanide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it acts as a protonophore, disrupting the proton gradient across mitochondrial membranes and inhibiting ATP synthesis . This action leads to the inhibition of cellular respiration and energy production, ultimately causing cell death in targeted organisms.
Comparación Con Compuestos Similares
Methyl(phenyl)carbonohydrazonoyl dicyanide can be compared with other similar compounds such as:
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Both compounds act as protonophores, but FCCP has a trifluoromethoxy group that enhances its lipophilicity and membrane permeability.
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): Similar to FCCP, CCCP is also a protonophore but with a chlorophenyl group, which affects its potency and toxicity profile.
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various applications.
Propiedades
Número CAS |
51337-36-1 |
|---|---|
Fórmula molecular |
C10H8N4 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
2-[methyl(phenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H8N4/c1-14(13-9(7-11)8-12)10-5-3-2-4-6-10/h2-6H,1H3 |
Clave InChI |
FZDRBHJIVIUXPR-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)N=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




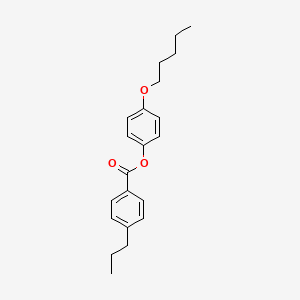
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)

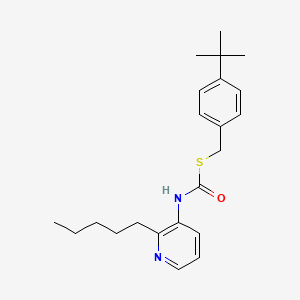
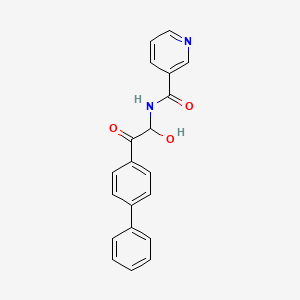

![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
